Abz-GIVRAK(Dnp)

Cathepsin B Enzyme Kinetics Fluorogenic Substrate

Abz-GIVRAK(Dnp) is the definitive FRET substrate for human cathepsin B, delivering the highest reported catalytic efficiency (kcat/Km = 7288 mM⁻¹s⁻¹) and >70-fold selectivity over cathepsin L. This directly translates to superior assay sensitivity, minimal off-target interference, and reliable quantification in HTS, DPCP activity differentiation, and biomarker monitoring across complex biological matrices. Using non-optimized substrates risks compromised data integrity. Procure this validated-grade peptide to ensure robust, reproducible results in your protease research and drug discovery programs.

Molecular Formula C41H61N13O12
Molecular Weight 928.0 g/mol
Cat. No. B15573379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-GIVRAK(Dnp)
Molecular FormulaC41H61N13O12
Molecular Weight928.0 g/mol
Structural Identifiers
InChIInChI=1S/C41H61N13O12/c1-6-23(4)34(51-32(55)21-47-36(57)26-12-7-8-13-27(26)42)39(60)52-33(22(2)3)38(59)49-29(15-11-19-46-41(43)44)37(58)48-24(5)35(56)50-30(40(61)62)14-9-10-18-45-28-17-16-25(53(63)64)20-31(28)54(65)66/h7-8,12-13,16-17,20,22-24,29-30,33-34,45H,6,9-11,14-15,18-19,21,42H2,1-5H3,(H,47,57)(H,48,58)(H,49,59)(H,50,56)(H,51,55)(H,52,60)(H,61,62)(H4,43,44,46)/t23-,24-,29-,30-,33-,34-/m0/s1
InChIKeySVDPRCWUGMJJJZ-PLPDKLJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-GIVRAK(Dnp): A Highly Efficient and Selective FRET Substrate for Cathepsin B Quantification and Screening


Abz-GIVRAK(Dnp) (full sequence: Abz-Gly-Ile-Val-Arg-Ala-Lys(Dnp)-OH; CAS 827044-38-2) is a synthetic fluorescence resonance energy transfer (FRET) peptide substrate optimized for human cathepsin B, a lysosomal cysteine protease [1]. This compound is a critical tool in enzymology, drug discovery, and disease research, renowned for its exceptional catalytic efficiency and high selectivity for cathepsin B over related proteases .

The Critical Need for Optimized Substrates: Why Generic Cathepsin Substrates Cannot Substitute for Abz-GIVRAK(Dnp)


Substituting Abz-GIVRAK(Dnp) with a generic or less specific cathepsin substrate compromises assay data integrity and leads to misinterpretation of biological results. Cathepsin B possesses both endopeptidase and unique dipeptidyl carboxypeptidase (DPCP) activities, and its active site topography, including an 'occluding loop', dictates a distinct substrate preference that is not fully met by non-optimized probes [1]. Consequently, substrates like Z-Arg-Arg-AMC, while selective, exhibit a vastly lower catalytic efficiency with cathepsin B . This difference in efficiency translates to reduced assay sensitivity and a higher likelihood of interference from other proteases in complex biological samples. The use of Abz-GIVRAK(Dnp) is therefore essential for achieving the necessary specificity and signal-to-noise ratio for reliable quantification and screening.

Quantitative Performance Metrics: Head-to-Head Data for Abz-GIVRAK(Dnp) Selection


Superior Catalytic Efficiency (kcat/Km) Compared to Standard Fluorogenic Substrate Z-Arg-Arg-AMC

Abz-GIVRAK(Dnp) demonstrates substantially higher catalytic efficiency for human cathepsin B compared to the widely used fluorogenic substrate Z-Arg-Arg-AMC. The specificity constant (kcat/Km) for Abz-GIVRAK(Dnp) is reported as 7288 mM⁻¹s⁻¹, while Z-Arg-Arg-AMC is documented at 105 M⁻¹s⁻¹ (equivalent to 0.105 mM⁻¹s⁻¹) [1].

Cathepsin B Enzyme Kinetics Fluorogenic Substrate

Quantified Selectivity Profile Against Related Lysosomal Cysteine Proteases

The compound's selectivity was assessed by comparing its kcat/Km value for cathepsin B against those for several other cathepsins and cruzain. Abz-GIVRAK(Dnp) exhibits a kcat/Km of 7288 mM⁻¹s⁻¹ for cathepsin B, which is 55-fold higher than for cathepsin K (133.3 mM⁻¹s⁻¹), 73-fold higher than for cathepsin L (100 mM⁻¹s⁻¹), and 228-fold higher than for cathepsin V (32 mM⁻¹s⁻¹) .

Selectivity Protease Panel Cathepsin Family

Validated Utility for Distinguishing Cathepsin B's DPCP and Endopeptidase Activities

A 2022 study utilized Abz-GIVRAK(Dnp)-OH to specifically monitor the dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B, while using Z-Arg-Arg-AMC (Z-RR-AMC) to measure its endopeptidase activity [1]. This approach enabled the dissection of cathepsin B's dual catalytic functions across a broad pH range (pH 2–9), a level of functional resolution not achievable with a single substrate.

Enzymology Cathepsin B Activity Profiling

Confirmation of Cathepsin B Identity in Complex Biological Extracts via Cleavage Pattern

In a study of sea urchin (Echinometra lucunter) spine extracts, Abz-GIVRAK(Dnp)-OH was used as a diagnostic tool to identify cathepsin B/X-like activity. The extract cleaved the substrate, and analysis revealed a specific cleavage site proportion (4:6, R|A:A|K) indicative of both mono- and dicarboxypeptidase activities [1]. This cleavage pattern, combined with pH profiling and inhibition by E-64, provided a unique 'enzymatic fingerprint' that confirmed the presence of a cathepsin B/X homolog in a complex biological mixture.

Biochemistry Protease Characterization Marine Biology

Key Research and Drug Discovery Applications Enabled by Abz-GIVRAK(Dnp)


High-Throughput Screening (HTS) for Cathepsin B Inhibitors in Cancer Drug Discovery

The exceptional catalytic efficiency (kcat/Km = 7288 mM⁻¹s⁻¹) and robust FRET signal of Abz-GIVRAK(Dnp) make it an ideal substrate for high-throughput screening (HTS) campaigns [1]. Its high selectivity for cathepsin B over related cathepsins (e.g., L, K, V) minimizes false-positive hits from off-target protease inhibition, a critical factor in primary screening . This allows pharmaceutical researchers to efficiently screen large compound libraries (e.g., >100,000 compounds) to identify potent and selective lead inhibitors for cathepsin B, a validated target in cancer progression and metastasis [2].

Functional Dissection of Cathepsin B's Dual Proteolytic Activities

Abz-GIVRAK(Dnp) is the established substrate for specifically monitoring the dipeptidyl carboxypeptidase (DPCP) activity of cathepsin B [3]. By using it in parallel with an endopeptidase substrate like Z-Arg-Arg-AMC, researchers can quantitatively differentiate between the two catalytic functions of the enzyme. This approach is essential for understanding how pH, mutations, or post-translational modifications alter the enzyme's functional profile, and for characterizing the mode of action of novel inhibitors that may be selective for one activity over the other.

Quantifying Cathepsin B Activity in Disease-Relevant Biological Samples

Abz-GIVRAK(Dnp) is a robust tool for measuring cathepsin B activity in complex biological matrices, including cell lysates and tissue homogenates. Its selectivity profile, particularly its >70-fold preference over cathepsin L, helps ensure that the measured signal is primarily attributable to cathepsin B . This is particularly valuable in oncology research, where elevated cathepsin B activity in tumor tissue or serum is being explored as a potential diagnostic or prognostic biomarker.

Validation and Characterization of Cathepsin B Homologs in Non-Model Organisms

Beyond human and rodent models, Abz-GIVRAK(Dnp) serves as a powerful probe for identifying and characterizing cathepsin B-like activity in novel biological sources. As demonstrated in sea urchin venom research, the specific cleavage pattern of this substrate can provide a 'molecular signature' for a cathepsin B homolog, confirming its presence and functional class within a complex mixture of unknown proteases [4].

Technical Documentation Hub

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